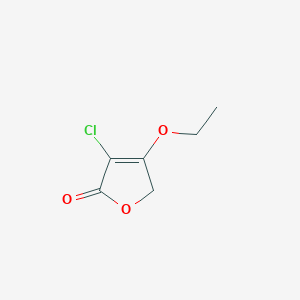
1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine
Vue d'ensemble
Description
1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine, commonly known as CEP, is a chemical compound that has been extensively studied for its scientific research applications. It is a piperazine derivative that is used as a precursor in the synthesis of various compounds, including antipsychotic drugs and antidepressants.
Mécanisme D'action
The mechanism of action of CEP is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may explain its potential use in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
CEP has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease dopamine release in the brain, which may contribute to its potential use in the treatment of psychiatric disorders. CEP has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as an anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CEP in lab experiments is its relatively simple synthesis method. CEP is also readily available and relatively inexpensive, making it an attractive option for researchers. However, one of the limitations of using CEP in lab experiments is its potential toxicity. CEP has been shown to be toxic to cells in vitro, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on CEP. One area of research could be the development of new compounds based on CEP that have improved efficacy and reduced toxicity. Another area of research could be the study of the potential use of CEP in the treatment of psychiatric disorders, particularly those that are associated with dopamine dysregulation. Additionally, further research is needed to fully understand the mechanism of action of CEP and its effects on the central nervous system.
Applications De Recherche Scientifique
CEP has been extensively studied for its scientific research applications. It is commonly used as a precursor in the synthesis of various compounds, including antipsychotic drugs and antidepressants. CEP has also been used as a tool in the study of the central nervous system, particularly in the study of neurotransmitter systems.
Propriétés
IUPAC Name |
1-(2-chloroethyl)-4-(3-chloropropyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl2N2/c10-2-1-4-12-6-8-13(5-3-11)9-7-12/h1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTRATAVQVHORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330991 | |
| Record name | 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine | |
CAS RN |
112747-94-1 | |
| Record name | 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2(1H)-Quinoxalinone, 3-[(methylsulfonyl)methyl]-](/img/structure/B3345893.png)





![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B3345947.png)

![Pyridazino[3,4-b]quinolin-5(10H)-one, 10-methyl-](/img/structure/B3345960.png)
![2-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B3345962.png)
![Methanamine, N-[(5-methyl-2-furanyl)methylene]-](/img/structure/B3345968.png)


